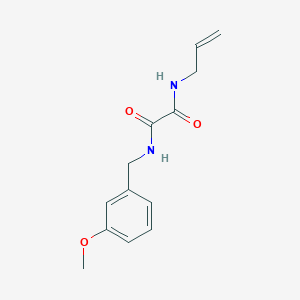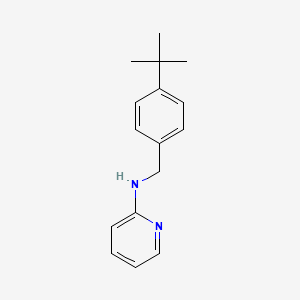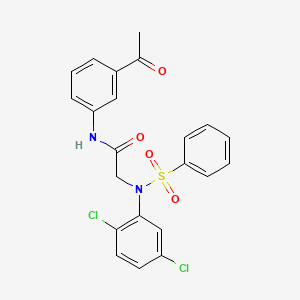![molecular formula C15H12Cl3NOS B4924201 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B4924201.png)
2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide, also known as CDDP, is a chemical compound that has been extensively studied in scientific research. This compound belongs to the class of amides and has been synthesized using various methods. CDDP has been shown to have potential applications in the field of medicine, particularly in the treatment of cancer.
Wirkmechanismus
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide involves the inhibition of DNA synthesis and repair. 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, thereby inhibiting cell division and inducing cell death.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress, leading to the generation of reactive oxygen species (ROS). 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide also activates various signaling pathways, including the p53 pathway, which plays a crucial role in regulating cell cycle and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide also has some limitations, such as its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide and the identification of new targets for cancer therapy. Additionally, the use of 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide in combination with other anticancer agents is an area of active research.
Conclusion:
In conclusion, 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide is a well-studied chemical compound with potential applications in the field of medicine. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively investigated. There are several potential future directions for research on 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide, including the development of new analogs and the investigation of its mechanism of action.
Synthesemethoden
The synthesis of 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide has been achieved using different methods. One of the most commonly used methods involves the reaction between 4-chlorobenzenethiol and 3,4-dichlorobenzonitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with propanoyl chloride to yield 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer properties and has been tested against various cancer cell lines. 2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3,4-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NOS/c1-9(21-12-5-2-10(16)3-6-12)15(20)19-11-4-7-13(17)14(18)8-11/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCPBLOSJFNAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,4-dichlorophenyl)-6-(1-pyrrolidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4924131.png)
![3-chloro-N-({[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4924135.png)
![diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate](/img/structure/B4924146.png)

![N-(sec-butyl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4924159.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4924170.png)
![benzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4924172.png)
![methyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4924182.png)

![N-[5-(aminosulfonyl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4924197.png)

methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924223.png)
